2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Description
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one (CAS: 62949-79-5), also known as Mulberrin, is a prenylated dihydroflavonol characterized by a 2,3-dihydrochromen-4-one core. Its structure features hydroxyl groups at positions 2, 4 (on the phenyl ring), 5, and 7, along with two 3-methylbut-2-enyl (prenyl) moieties at positions 6 and 8 (Figure 1). The compound has a molecular formula of C25H24O6 and a molecular weight of 420.45 g/mol .
Isolated from Humulus scandens (葎草) in a 2012 study , Mulberrin belongs to the flavonoid class, which is renowned for antioxidant, anti-inflammatory, and neuroprotective properties. Its structural uniqueness lies in the dual prenylation and hydroxylation pattern, which may enhance lipophilicity and biological activity compared to non-prenylated analogs.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEYEFPSJPSRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Identification and Collection
The compound is naturally occurring in plants such as:
Plant material is typically collected, authenticated, and dried before extraction. For example, E. platycarpa leaves were dried at room temperature and pulverized for methanol extraction.
Solvent Extraction and Isolation
Procedure :
- Maceration : Dried plant material is soaked in polar solvents (methanol, ethanol, or ethyl acetate).
- Concentration : Solvent removal under reduced pressure yields a crude extract.
- Chromatography :
Yield :
| Plant Source | Solvent Used | Yield (%) | Purity (%) |
|---|---|---|---|
| E. platycarpa | Methanol | 4.3 | >95 |
| S. flavescens | Ethanol | 45.5 | 45–55 |
Challenges
- Low natural abundance (0.01–0.1% dry weight).
- Co-extraction of structurally similar flavonoids necessitates advanced purification steps.
Semi-Synthesis from Natural Precursors
Starting Materials
Methodological Steps
- Protection of hydroxyl groups : Acetylation or methylation to prevent undesired side reactions.
- Prenylation :
- Deprotection : Acidic or basic hydrolysis restores hydroxyl groups.
Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Temperature | 25–40°C |
| Solvent | Dichloromethane, DMF |
| Catalyst | BF₃·Et₂O, ZnCl₂ |
Yield : 12–28% (dependent on starting material and prenylation efficiency).
Limitations
Chemical Synthesis
Retrosynthetic Analysis
The target compound is synthesized via:
- Flavonoid core construction : Aldol condensation of 2,4-dihydroxyacetophenone with cinnamic acid derivatives.
- Prenylation : Introduction of 3-methylbut-2-enyl groups at C-6 and C-8.
Stepwise Procedure
- Synthesis of 2,3-dihydrochromen-4-one core :
- Double prenylation :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Catalyst | K₂CO₃ |
| Reaction Time | 4–6 h |
Side Reactions and Mitigation
- Over-prenylation : Controlled stoichiometry (1:2 molar ratio of flavanone to prenyl bromide).
- Oxidation : Use of inert atmosphere (N₂ or Ar) to prevent quinone formation.
Biocatalytic Synthesis Using Prenyltransferases
Enzyme Sources
Enzymatic Prenylation Procedure
Advantages Over Chemical Methods
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Natural Extraction | 0.01–0.1 | N/A | Low | High |
| Semi-Synthesis | 12–28 | Moderate | Moderate | Medium |
| Chemical Synthesis | 18–34 | Low | High | Low |
| Biocatalytic | 40–65 | High | Moderate | Medium |
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, acetic acid, and 3-chloroperbenzoic acid. The reaction conditions are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 4-nitrophenylhydrazine in a mixture of acetic acid and ethanol yields a hydrazone derivative .
Scientific Research Applications
2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one has a wide range of scientific research applications. It is studied for its potential use in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties .
Mechanism of Action
The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may activate certain immune cells or inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Prenylation: Mulberrin’s dual prenylation at positions 6 and 8 distinguishes it from monopterylated analogs like Neobavaisoflavone, which has a single prenyl group on the phenyl ring .
- Hydroxylation : The 2,4-dihydroxyphenyl group and additional hydroxyls at 5 and 7 positions may contribute to stronger antioxidant activity compared to compounds with fewer hydroxyls (e.g., 5,7-Dihydroxy-3-(4-hydroxybenzyl)-..., which lacks prenyl groups) .
Research Findings and Bioactivity
- Binding Affinity: Computational studies (quantum mechanics and molecular docking) suggest that prenylation enhances interactions with amyloid-beta (Aβ42) fibrils, a target in Alzheimer’s research. Mulberrin’s dual prenyl groups may confer stronger binding than monopterylated compounds like Neobavaisoflavone .
- Source-Specific Isolation: Mulberrin’s identification in Humulus scandens highlights its chemotaxonomic significance, as similar compounds (e.g., crotonoylcosiin) are more commonly found in Morus species .
- Antioxidant Potential: The hydroxyl-rich structure aligns with established structure-activity relationships (SARs) for flavonoids, where hydroxyl groups at positions 5 and 7 are critical for free radical scavenging .
Biological Activity
The compound 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one , commonly referred to as Broussoflavonol B , is a member of the flavonoid family. It has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C26H28O7
- Molecular Weight : 452.5 g/mol
- CAS Number : 99217-70-6
- Solubility : Soluble in organic solvents such as DMSO and acetone.
Anticancer Activity
Broussoflavonol B has been identified as a potent growth inhibitor of estrogen receptor-negative (ER-negative) breast cancer stem-like cells. Its efficacy is particularly notable in enhancing the growth inhibitory activity of tamoxifen in tumorsphere cells derived from MCF7/TAM cells .
The anticancer effects of Broussoflavonol B are attributed to several mechanisms:
- Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : Promotes programmed cell death in various cancer cell lines.
- Anti-Angiogenic Properties : Inhibits the formation of new blood vessels that supply tumors .
Table 1: Summary of Biological Activities
Case Study: Breast Cancer Treatment
A study demonstrated that Broussoflavonol B significantly inhibited the proliferation of MCF7 breast cancer cells. When combined with tamoxifen, it resulted in a synergistic effect that enhanced the overall anticancer activity. This combination therapy may provide a novel approach to treating resistant forms of breast cancer .
Comparative Analysis with Other Flavonoids
Broussoflavonol B exhibits similar biological activities to other flavonoids but with distinct advantages. For instance:
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| Chrysin | Apoptosis induction | Moderate |
| Galangin | Anti-migration | High |
| Broussoflavonol B | Growth inhibition | Very High |
Q & A
Basic Question: What spectroscopic methods are recommended for structural confirmation of this compound?
Answer:
For structural elucidation, use a combination of:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions and stereochemistry. For example, aromatic protons (δ 6.1–7.6 ppm) and prenyl groups (δ 1.6–3.2 ppm) can be resolved (see example NMR data in ).
- Mass Spectrometry (ESI-MS): Confirm molecular weight via [M+H] or [M+Na] ions (e.g., m/z 347.2 observed in similar flavones ).
- UV-Vis Spectroscopy: Characterize chromone absorption bands (λ~250–350 nm) for chromen-4-one core verification.
Basic Question: How to design an HPLC protocol for purity analysis?
Answer:
Use reverse-phase HPLC with:
- Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) .
- Detection: UV at 280 nm for phenolic hydroxyl groups.
- System Suitability: Validate with retention time reproducibility (<2% RSD) and resolution (>1.5 between adjacent peaks).
Advanced Question: What strategies optimize the synthesis of this prenylated flavanone?
Answer:
Key considerations:
- Prenylation Selectivity: Use enzymatic methods (e.g., prenyltransferases) or Lewis acid catalysts to direct prenyl groups to C-6 and C-8 positions, minimizing side products .
- Protection/Deprotection: Protect hydroxyl groups with acetyl or benzyl groups during synthesis to prevent oxidation .
- Yield Improvement: Monitor reaction intermediates via TLC and optimize solvent polarity (e.g., DMF for solubility vs. acetone for crystallization).
Advanced Question: How to resolve contradictions in reported bioactivity data?
Answer:
Common discrepancies arise from:
- Purity Variability: Validate compound purity (>95% via HPLC) before bioassays. Impurities like demethylated analogs may skew results .
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v) to ensure reproducibility .
- Mechanistic Studies: Use siRNA knockdown or isotopic labeling to confirm target specificity (e.g., MAPK vs. NF-κB pathways ).
Basic Question: What safety precautions are critical for handling this compound?
Answer:
Based on structural analogs:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.
- Hazard Mitigation: Avoid inhalation (H335) and skin contact (H315/H319). Use fume hoods for weighing .
- First Aid: For eye exposure, rinse with water for 15 min; for ingestion, administer activated charcoal .
Advanced Question: How to design a bioactivity screen for antioxidant properties?
Answer:
Use tiered assays:
- Primary Screen: DPPH radical scavenging (IC determination at 517 nm).
- Secondary Validation: Ferric reducing antioxidant power (FRAP) assay and cellular ROS detection (e.g., DCFH-DA in HepG2 cells ).
- Positive Controls: Compare to quercetin or Trolox for benchmarking .
Basic Question: What solvents are suitable for solubility testing?
Answer:
Prioritize:
- Polar Solvents: Methanol, DMSO (for stock solutions).
- Aqueous Buffers: Phosphate buffer (pH 7.4) with ≤5% DMSO for cellular assays.
- Avoid: Chloroform (reacts with phenolic OH groups) .
Advanced Question: How to address discrepancies in stereochemical assignments?
Answer:
- X-ray Crystallography: Resolve absolute configuration of prenyl groups and dihydrochromenone ring .
- Circular Dichroism (CD): Compare experimental CD spectra with computed spectra (e.g., TDDFT for chiral centers ).
Advanced Question: What computational methods predict metabolic pathways?
Answer:
- In Silico Tools: Use SwissADME or ADMET Predictor to identify Phase I/II metabolism sites (e.g., hydroxylation of prenyl groups ).
- Docking Studies: Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolite formation .
Advanced Question: How to evaluate ecological toxicity with limited data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
